molecular formula C11H21NO5 B1621943 Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate CAS No. 83863-73-4

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate

Cat. No.: B1621943
CAS No.: 83863-73-4
M. Wt: 247.29 g/mol
InChI Key: IRFADAQNHJWEIN-UHFFFAOYSA-N
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Description

Ethyl 3,4,4-trimethoxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO5 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

83863-73-4

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3,4,4-trimethoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO5/c1-5-17-10(13)12-7-6-11(15-3,16-4)9(8-12)14-2/h9H,5-8H2,1-4H3

InChI Key

IRFADAQNHJWEIN-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(C(C1)OC)(OC)OC

Canonical SMILES

CCOC(=O)N1CCC(C(C1)OC)(OC)OC

Key on ui other cas no.

83863-73-4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred mixture of 35 parts of ethyl 3-hydroxy-4,4-dimethoxy-1-piperidinecarboxylate and 144 parts of N,N-dimethylformamide were added portionwise 8.2 parts of sodium hydride dispersion 50%; exothermic reaction (temp. roses to 30° C.; cooling in a water-bath was necessary to keep the temperature below 30° C.). The whole was stirred for 1.50 hours at about 30° C. and then it is cooled to room temperature. 24.1 Parts of iodomethane were added dropwise (strong exothermic reaction) while the temperature was kept below 30° C. Upon completion, stirring was continued over week-end at room temperature. The reaction mixture was poured onto water and the product was extracted with 4-methyl-2-pentanone. The extract was washed with water, dried, filtered and evaporated, yielding 35.9 parts (95.7%) of ethyl 3,4,4-trimethoxy-1-piperidinecarboxylate as an oily residue (intermediate 64).
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Synthesis routes and methods II

Procedure details

The title compound was prepared by taking 3,4,4-trimethoxypiperidine (150 mg, 0.00086 mol) in Methylene chloride (10 mL, 0.2 mol) and adding Ethyl chloroformate (0.098 mL, 0.0010 mol) and Triethylamine (0.24 mL, 0.0017 mol). The reaction was stirred overnight and then quenched with NaHCO3. The crude was obtained by evaporating the organic layer and was taken to the next step as-is (210 mg, 99%). MS calculated for C11H21NO5: (M+H) 248; found 248.1.
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Synthesis routes and methods III

Procedure details

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